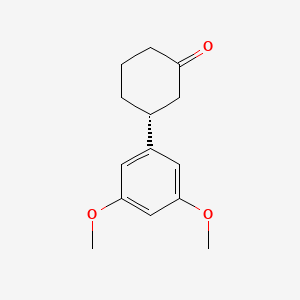
Cyclohexanone,3-(3,5-dimethoxyphenyl)-,(3R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanone,3-(3,5-dimethoxyphenyl)-,(3R)- is a chiral compound with the molecular formula C14H18O3 It is characterized by the presence of a cyclohexanone ring substituted with a 3,5-dimethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexanone,3-(3,5-dimethoxyphenyl)-,(3R)- typically involves the reaction of cyclohexanone with 3,5-dimethoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions. The product is then purified using column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification steps may involve crystallization or distillation techniques to obtain the desired product in high purity.
Types of Reactions:
Oxidation: Cyclohexanone,3-(3,5-dimethoxyphenyl)-,(3R)- can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nitric acid and sulfuric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or bromo derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclohexanone,3-(3,5-dimethoxyphenyl)-,(3R)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of chiral drugs with specific biological activities.
Industry: Utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of Cyclohexanone,3-(3,5-dimethoxyphenyl)-,(3R)- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the 3,5-dimethoxyphenyl group can influence the compound’s binding affinity and selectivity towards these targets. The cyclohexanone ring may also play a role in the compound’s overall pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
- Cyclohexanone,3-(3,4-dimethoxyphenyl)-,(3R)-
- Cyclohexanone,3-(3,5-dimethylphenyl)-,(3R)-
- Cyclohexanone,3-(3,5-dihydroxyphenyl)-,(3R)-
Comparison: Cyclohexanone,3-(3,5-dimethoxyphenyl)-,(3R)- is unique due to the presence of two methoxy groups on the phenyl ring, which can significantly affect its chemical reactivity and biological activity. Compared to its analogs with different substituents, this compound may exhibit distinct pharmacological profiles and synthetic utility. The methoxy groups can enhance the compound’s solubility and influence its interaction with biological targets, making it a valuable compound in various research applications.
Eigenschaften
Molekularformel |
C14H18O3 |
|---|---|
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
(3R)-3-(3,5-dimethoxyphenyl)cyclohexan-1-one |
InChI |
InChI=1S/C14H18O3/c1-16-13-7-11(8-14(9-13)17-2)10-4-3-5-12(15)6-10/h7-10H,3-6H2,1-2H3/t10-/m1/s1 |
InChI-Schlüssel |
PSWBBJWRILZXAR-SNVBAGLBSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1)[C@@H]2CCCC(=O)C2)OC |
Kanonische SMILES |
COC1=CC(=CC(=C1)C2CCCC(=O)C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


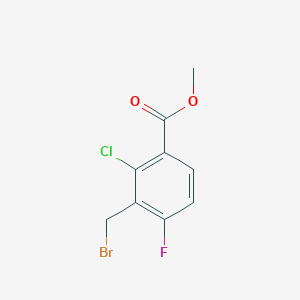

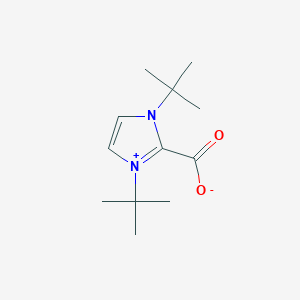


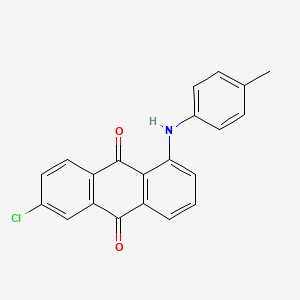
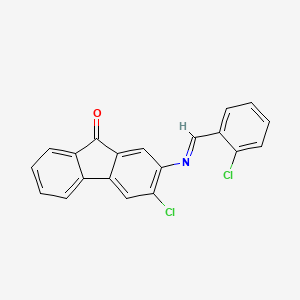
![Methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B13134302.png)

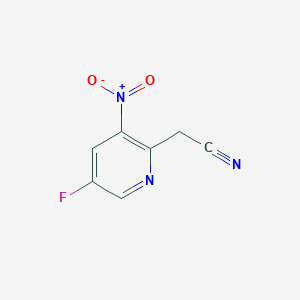
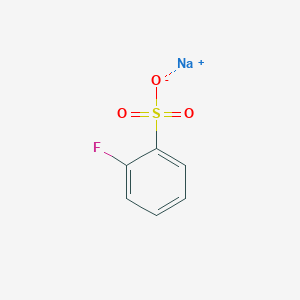
![3-Azaspiro[5.5]undecane-7-carboxylic acid](/img/structure/B13134316.png)
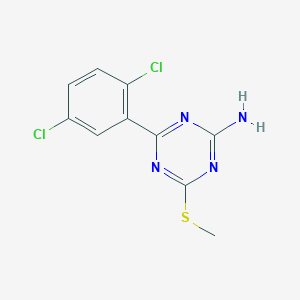
![(4-Fluoro-3-hydroxyphenyl)-[4-(4-hydroxy-3-methylphenyl)phenyl]methanone](/img/structure/B13134324.png)
